molecular formula C12H14BrN B6160173 8-bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine CAS No. 1995037-57-4

8-bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Cat. No.: B6160173
CAS No.: 1995037-57-4
M. Wt: 252.2
InChI Key:
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Description

8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a brominated organic compound belonging to the class of indan derivatives This compound features a bromine atom attached to the eighth position of the hexahydro-s-indacen-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves the bromination of hexahydro-s-indacen-4-amine. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 8-bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized to study the effects of brominated compounds on biological systems. It can be used as a probe to investigate enzyme activities and cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its bromine atom can enhance the biological activity of certain pharmaceuticals, making it a valuable component in drug design.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 8-bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in enhancing the compound's reactivity and binding affinity to biological targets. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 7-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

  • 8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-3-amine

  • 8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-5-amine

Uniqueness: 8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is unique due to its specific position of the bromine atom, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it suitable for specialized applications.

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Properties

IUPAC Name

8-bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-11-7-3-1-5-9(7)12(14)10-6-2-4-8(10)11/h1-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRMGIYGEAGXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C3CCCC3=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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